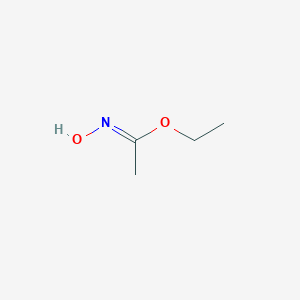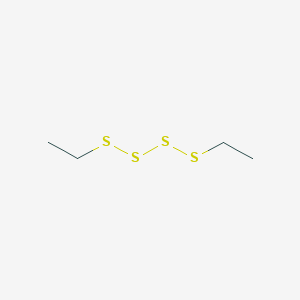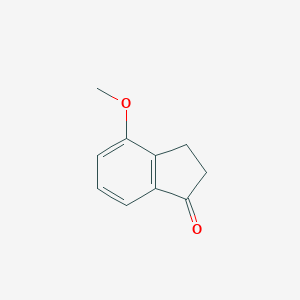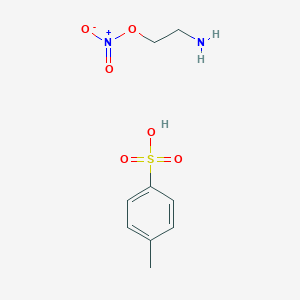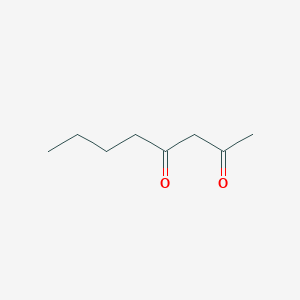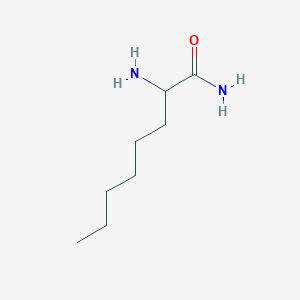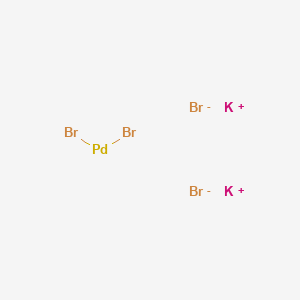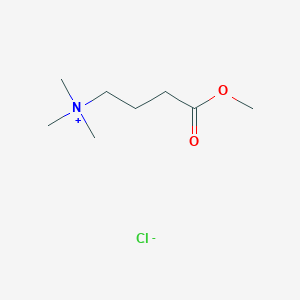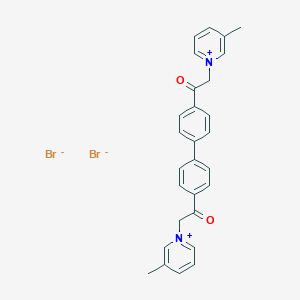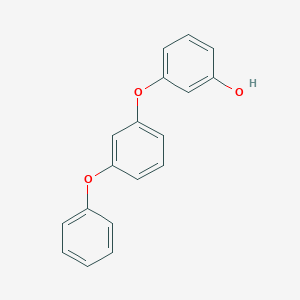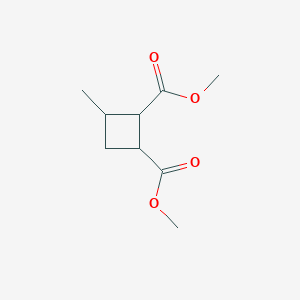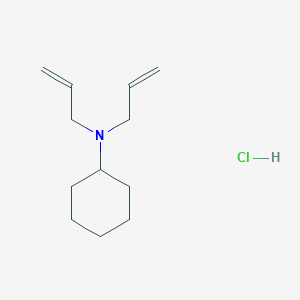
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a rare earth metal complex that is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, thereby altering their structure and function. This interaction can lead to changes in cellular processes and ultimately affect physiological functions.
Biochemische Und Physiologische Effekte
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has been shown to have various biochemical and physiological effects. In MRI, it acts as a contrast agent and enhances the signal intensity of tissues. In nuclear medicine, it is used as a radiopharmaceutical and helps in the diagnosis and treatment of various diseases. In organic synthesis, it acts as a catalyst and facilitates chemical reactions. In optoelectronic devices, it exhibits luminescence and can be used in the development of new technologies.
Vorteile Und Einschränkungen Für Laborexperimente
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has several advantages for lab experiments. It is stable, easy to synthesize, and has unique properties that make it suitable for various applications. However, it also has some limitations, such as its high cost, toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- research. One area of interest is the development of new MRI contrast agents that are more efficient and have fewer side effects. Another area of research is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, there is a growing interest in the use of rare earth metals in sustainable energy technologies, and Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- could play a role in this area of research.
Conclusion:
In conclusion, Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is a unique chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to make significant contributions to various fields of research.
Synthesemethoden
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is synthesized by reacting ytterbium(III) chloride with ethylenediaminetetraacetic acid (EDTA) in the presence of a base. The reaction results in the formation of a stable complex that can be isolated and purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has been used in various scientific research applications such as magnetic resonance imaging (MRI), nuclear medicine, and as a contrast agent in medical imaging. It has also been used as a catalyst in organic synthesis and as a luminescent material in optoelectronic devices.
Eigenschaften
CAS-Nummer |
14947-76-3 |
|---|---|
Produktname |
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- |
Molekularformel |
C10H12N2O8Yb- |
Molekulargewicht |
461.26 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;ytterbium(3+) |
InChI |
InChI=1S/C10H16N2O8.Yb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChI-Schlüssel |
ONRQWUHSXJFDHC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Yb+3] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Yb+3] |
Andere CAS-Nummern |
14947-76-3 |
Synonyme |
YTTERBIUM-EDTA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



